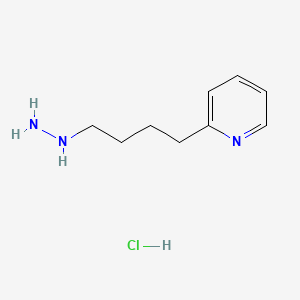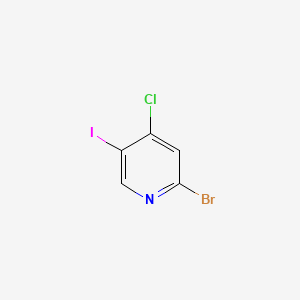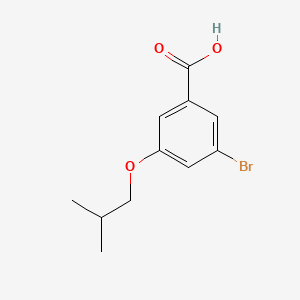
1-Brombutan-1d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromobutane, also known as butyl bromide, is an organobromine compound with the formula CH3(CH2)3Br . It is a colorless liquid, although impure samples may appear yellowish . It is insoluble in water but soluble in organic solvents . It is primarily used as a source of the butyl group in organic synthesis .
Synthesis Analysis
1-Bromobutane is produced from bimolecular nucleophilic substitution reactions (Sn2) . It is easily prepared by reacting butan-1-ol (primary alcohol) with sodium bromide solution and an excess of concentrated sulfuric acid . The reaction between sodium bromide and sulfuric acid produces hydrobromic acid . The bromide ion from the hydrobromic acid acts as a nucleophile, resulting in a substitution reaction .
Molecular Structure Analysis
The molecular formula of 1-Bromobutane is CH3(CH2)3Br . The average mass is 137.018 Da and the monoisotopic mass is 135.988754 Da .
Chemical Reactions Analysis
As a primary haloalkane, 1-Bromobutane is prone to Sn2 type reactions . It is commonly used as an alkylating agent . When combined with magnesium metal in dry ether, it gives the corresponding Grignard reagent . Such reagents are used to attach butyl groups to various substrates .
Physical And Chemical Properties Analysis
1-Bromobutane is a colorless liquid . It is insoluble in water but soluble in organic solvents . The average mass is 137.018 Da and the monoisotopic mass is 135.988754 Da .
Wissenschaftliche Forschungsanwendungen
Organische Synthese
1-Brombutan-1d4 wird in erster Linie als Alkylierungsmittel in der organischen Synthese eingesetzt. Es beteiligt sich an bimolekularen nukleophilen Substitutionsreaktionen (S_N2), bei denen es eine Butylgruppe in eine Vielzahl von organischen Molekülen einführen kann . Diese Verbindung ist besonders wertvoll bei der Synthese größerer, komplexerer Strukturen und dient oft als Baustein bei der Herstellung von Pharmazeutika und anderen organischen Verbindungen.
Medizinische Chemie
In der medizinischen Chemie wird this compound zur Synthese von pharmazeutischen Wirkstoffen (APIs) verwendet. Seine Rolle als Zwischenprodukt kann zur Entwicklung verschiedener Therapeutika führen, darunter Lokalanästhetika wie Procain und Tetracain .
Landwirtschaft
Im landwirtschaftlichen Sektor kann this compound zur Synthese von Verbindungen verwendet werden, die als Wachstumsregulatoren oder Pestizide dienen. Seine Fähigkeit, in verschiedene Derivate umgewandelt zu werden, macht es zu einem vielseitigen Werkzeug zur Verbesserung des Pflanzenschutzes und der Erträge .
Chemische Synthese
Schließlich ist this compound ein wichtiges Reagenz bei der Synthese vieler chemischer Verbindungen. Es wird als Alkylierungsmittel, Lösungsmittel und Extraktant für seltene Elemente verwendet und trägt zu einer Vielzahl von chemischen Syntheseprozessen bei .
Wirkmechanismus
The mechanism of the reaction for the synthesis of 1-bromobutane involves the use of excess sulfuric acid, which increases the degree of completion of the reaction . The presence of a strong acid like sulfuric acid protonates the butan-1-ol, transforming the hydroxyl group (-OH) into a better leaving group, water (H2O) .
Safety and Hazards
1-Bromobutane is a highly flammable liquid and vapor . It causes skin irritation and may cause respiratory irritation . It is suspected of causing cancer and may damage fertility or the unborn child . It may cause damage to organs (Liver) through prolonged or repeated exposure if inhaled . It is toxic to aquatic life with long-lasting effects .
Zukünftige Richtungen
1-Bromobutane is primarily used as a source of the butyl group in organic synthesis . It is one of several isomers of butyl bromide . It is the precursor to n-butyllithium . When bromobutane is the precursor, the product is a homogeneous solution, consisting of a mixed cluster containing both LiBr and LiBu .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1-BromoButane-1,4-diol involves the conversion of But-1,4-diene to 1-BromoButane-1,4-diol through a series of reactions.", "Starting Materials": [ "But-1,4-diene", "Bromine", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: But-1,4-diene is reacted with bromine to form 1,4-dibromobutane.", "Step 2: The 1,4-dibromobutane is then reacted with hydrogen peroxide and sodium hydroxide to form 1,4-butanediol.", "Step 3: Finally, 1,4-butanediol is reacted with hydrobromic acid to form 1-BromoButane-1,4-diol." ] } | |
CAS-Nummer |
1219805-80-7 |
Molekularformel |
C4H9Br |
Molekulargewicht |
141.044 |
IUPAC-Name |
1-bromo-1,1,2,2-tetradeuteriobutane |
InChI |
InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i3D2,4D2 |
InChI-Schlüssel |
MPPPKRYCTPRNTB-KHORGVISSA-N |
SMILES |
CCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



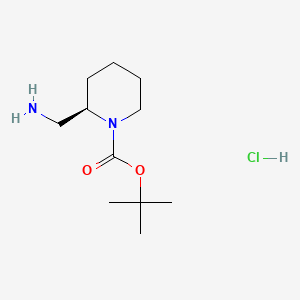
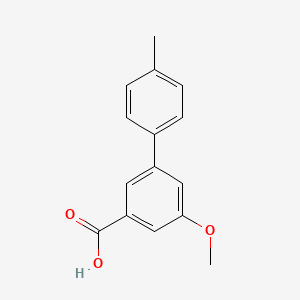
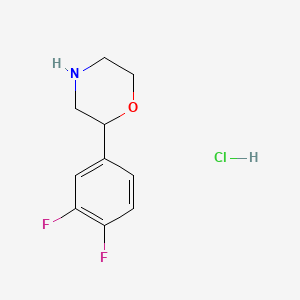
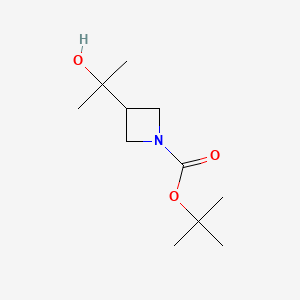
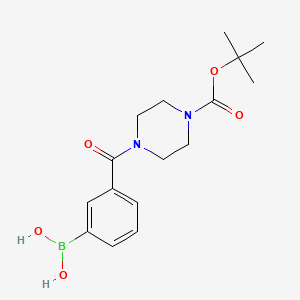
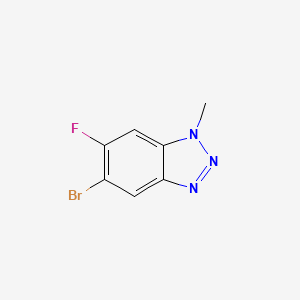
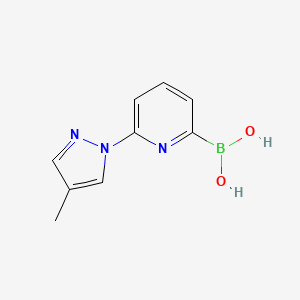
![2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane](/img/structure/B578416.png)
![3-Hydroxy-[1,1'-biphenyl]-4,4'-dicarbonitrile](/img/structure/B578417.png)
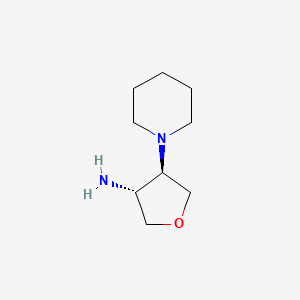
![2H-Pyrrolo[2,3-b]pyridin-3(7H)-one](/img/structure/B578419.png)
